molecular formula C18H29N3O2S B1366715 4-Dodecylbenzenesulfonyl azide

4-Dodecylbenzenesulfonyl azide

Cat. No.: B1366715
M. Wt: 351.5 g/mol
InChI Key: DYEGEQTYEIHCSO-UHFFFAOYSA-N
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Description

Scientific Research Applications

Introduction to 4-Dodecylbenzenesulfonyl Azide

This compound is a sulfonyl azide compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is primarily utilized in organic synthesis and materials science, where it serves as a versatile reagent. Its applications range from the development of specialty coatings to the synthesis of advanced polymers, making it a significant compound in contemporary chemical research.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis due to its ability to introduce azide groups into organic molecules. This property is particularly useful for:

  • Click Chemistry : The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the formation of triazoles, which are important in pharmaceuticals and materials science .
  • Synthesis of Ligands : It serves as a precursor for synthesizing ligands used in positron emission tomography (PET) imaging, specifically targeting metabotropic glutamate receptor type 1 .

Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent or initiator. Its applications include:

  • Synthesis of Functional Polymers : The compound can be utilized to create polymers with specific functionalities, enhancing their performance in various applications such as coatings and adhesives .
  • Modification of Polymer Surfaces : By introducing azide groups onto polymer surfaces, researchers can facilitate further functionalization through click chemistry, allowing for the development of smart materials with tailored properties .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Coatings and Adhesives : this compound can be incorporated into formulations for specialty coatings and adhesives that require enhanced adhesion and durability .
  • Nanomaterials : It is also explored for use in the synthesis of nanomaterials, where its ability to form covalent bonds can lead to novel nanostructures with specific functionalities.

Case Study 1: Development of Functional Coatings

A study investigated the use of this compound in developing functional coatings with antimicrobial properties. The research demonstrated that incorporating this compound into coating formulations significantly enhanced their resistance to microbial growth while maintaining desirable mechanical properties.

Case Study 2: Synthesis of Bioconjugates

Another case study focused on using this compound for synthesizing bioconjugates. The azide groups allowed for efficient conjugation with biomolecules through click chemistry, leading to potential applications in drug delivery systems.

Chemical Reactions Analysis

Diazo Transfer Reactions

DBSA's primary function is as a diazo transfer reagent. This involves the transfer of the diazo group (-N3) to a substrate, typically an activated methylene group.

General Reaction Mechanism:

The general reaction mechanism involves the generation of nitrogen gas upon thermal or chemical decomposition of the azide group, leading to the formation of reactive intermediates. These intermediates can then participate in further reactions such as cyclopropanation and N-H insertion.

Reaction with Alcohols:

DBSA reacts with alcohols (ROH) to form organic azides (RN3) in the presence of a catalyst:

DBSA+ROHRN3+C12H25SO3H\text{DBSA}+\text{ROH}\rightarrow \text{RN}_3+\text{C}_{12}\text{H}_{25}\text{SO}_3\text{H}

In this reaction, the azide group is transferred from DBSA to the alcohol, yielding the desired organic azide and dodecylbenzenesulfonic acid as a byproduct.

Reactions with Nucleophiles

DBSA reacts with nucleophiles to form sulfur-nitrogen bonds . This reaction has been shown to be stereoselective, with the sulfonate group being positioned on the more hindered face of the molecule .

Curtius Rearrangement

Acyl azides, which can be synthesized using DBSA, undergo a Curtius rearrangement upon heating to give isocyanates .

  • If the Curtius rearrangement is performed in the presence of an alcohol, a carbamate is formed .

  • If water is added, an unstable carbamic acid is briefly formed, which then loses carbon dioxide to give a primary amine .

Thermal Decomposition

Decomposition of DBSA can occur under strong heating or exposure to light, releasing nitrogen gas (N2) and other decomposition products.

Comparison with Other Sulfonyl Azides

DBSA shares similarities with other sulfonyl azides but possesses unique characteristics due to its long hydrophobic dodecyl chain.

Comparable Compounds:

Compound NameChemical FormulaKey Characteristics
p-Acetamidobenzenesulfonyl AzideC9H10N4O3SConsidered safer than other sulfonyl azides
Mesylenesulfonyl AzideC7H9N3O2SMore reactive; used in similar synthetic applications
Tosylenesulfonyl AzideC7H7N3O2SKnown for high reactivity; often used in diazo transfer
1-Hexadecanesulfonyl azideMore hydrophobic LONs, that is, the ones containing either two hydrocarbon chains instead of only one, or those having a longer aliphatic group: hexadecyl instead of dodecylphenyl

DBSA's long carbon chain enhances its solubility in non-polar solvents and may influence its reactivity and stability compared to shorter-chain analogs. This property makes it particularly useful in specific synthetic contexts where hydrophobic interactions are advantageous.

Experimental Data on Thermal Stability

Differential scanning calorimetry (DSC) analysis of sulfonyl azides shows an average enthalpy of decomposition (ΔHD) of -201 kJ mol-1 . The thermal stability variation depends on the electronic effect of substituents and the amount of charge delocalization .

Examples of Inefficient Detrifluoroacetylative Diazo Transfer

Although the detrifluoroacetylative diazo transfer procedure has proven to have broad scope, several cases of unsuccessful reactions have been reported . Attempts to prepare diazo ketone using DBSA were not successful due to a failure to obtain the intermediate trifluoroacetyl ketone in good yield .

Q & A

Q. What are the optimal synthetic routes for 4-dodecylbenzenesulfonyl azide, and how can purity be validated?

Basic Research Focus
The compound is synthesized via a two-step process: (1) Reaction of 4-dodecylbenzenesulfonic acid with thionyl chloride (SOCl₂) to form 4-dodecylbenzenesulfonyl chloride, followed by (2) azidation using sodium azide (NaN₃). Optimal conditions include a 1.2:1 molar ratio of SOCl₂ to sulfonic acid, 50°C reaction temperature, and 5-hour duration, yielding ~85% with >90% purity .
Validation Methods :

  • FT-IR : Confirms azide group presence (N₃ stretch at ~2100 cm⁻¹) and sulfonyl chloride conversion. Residual azide peaks may indicate incomplete reaction .
  • NMR : ¹H/¹³C NMR verifies alkyl chain integrity and sulfonyl-azide functionalization.
  • HPLC : Quantifies purity and detects side products (e.g., unreacted sulfonic acid).

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Advanced Mechanistic Insight
As an azide donor, it enables regioselective 1,4-triazole formation with terminal alkynes under Cu(I) catalysis. Key factors:

  • Solubility : Its lipophilic dodecyl chain enhances solubility in organic phases, favoring heterogeneous reaction systems.
  • Steric Effects : The bulky dodecyl group may slow kinetics but improve selectivity in peptide ligation or polymer synthesis .
    Experimental Design :
  • Use 1–5 mol% Cu(I) catalysts (e.g., TBTA) in THF/water biphasic systems.
  • Monitor reaction progress via TLC or in situ FT-IR to track azide consumption .

Q. What safety protocols are critical when handling this compound?

Basic Safety Considerations

  • Hazards : Flammable (Risk Phrase R10), irritant (R36/37/38), and harmful if inhaled/ingested (R20/22).
  • Precautions :
    • Use fume hoods, flame-resistant gloves, and eye protection.
    • Store at 2–8°C in inert atmosphere (N₂/Ar) to prevent decomposition.
    • Quench residual azides with aqueous NaNO₂/HCl post-reaction .

Q. How is this compound applied in protein cross-linking studies?

Advanced Application
It serves as a bio-orthogonal cross-linker in proteomics:

  • Workflow : (1) Modify proteins with alkyne tags; (2) React with this compound via CuAAC; (3) Enrich cross-linked peptides using affinity columns.
  • Efficiency : High conversion (>95%) under mild conditions (room temperature, pH 7–8) minimizes protein denaturation .
    Data Analysis :
  • Use LC-MS/MS to identify cross-linked peptides.
  • Compare retention times and fragmentation patterns with synthetic standards.

Q. Are there contradictions in reported reactivity under thermal stress?

Advanced Data Contradiction Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal conflicting stability profiles:

  • Decomposition Onset : ~110°C (aligned with flashpoint data) .
  • Stepwise Polymerization : At 2°C/min heating, DSC shows two exothermic peaks, suggesting competing pathways (azide decomposition vs. cycloaddition) .
    Resolution : Optimize heating rates (≤2°C/min) and use stabilizing solvents (e.g., DMF) to suppress side reactions.

Q. What solvents are optimal for its use in organic synthesis?

Basic Solubility Profile

  • High Solubility : Acetone, ethyl acetate, THF, and dichloromethane.
  • Low Solubility : Water, hexane.
    Methodological Tip : Pre-dissolve in acetone (0.1–1 M) for controlled addition to reaction mixtures. Avoid protic solvents (e.g., MeOH) to prevent premature hydrolysis .

Q. How does its structure influence micelle formation in aqueous systems?

Advanced Physicochemical Study
The amphiphilic structure (hydrophobic dodecyl tail + polar sulfonyl azide head) enables micelle formation at critical micelle concentrations (CMC) of ~0.1–1 mM.
Experimental Validation :

  • Dynamic Light Scattering (DLS) : Measures micelle size (typically 10–50 nm).
  • Surface Tension : Plots inflection points to determine CMC.
    Implications : Useful for drug delivery systems or nanoreactor design .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 79791-38-1
  • Molecular Formula : C₁₈H₂₉N₃O₂S
  • Molecular Weight : 351.51 g/mol
  • Physical State : Light yellow viscous liquid at room temperature .
  • Boiling Point : 212–214°C (at 760 mmHg) .
  • Solubility : Miscible with pentane, acetone, and most organic solvents .

Functional Role :
4-Dodecylbenzenesulfonyl azide (DBSA) is a diazo transfer reagent widely used in organic synthesis, particularly for generating α-diazo ketones via detrifluoroacetylative diazo transfer reactions . Its long dodecyl chain enhances thermal stability and reduces shock sensitivity compared to smaller sulfonyl azides like methanesulfonyl azide (mesyl azide) .

Key Sulfonyl Azides for Diazo Transfer

Compound CAS No. Molecular Formula Molecular Weight Physical State Thermal Stability Shock Sensitivity Solubility Preferred Use Case
This compound 79791-38-1 C₁₈H₂₉N₃O₂S 351.51 Viscous liquid High Low Organic solvents General synthesis, safer alternative to mesyl azide
Methanesulfonyl azide (Mesyl azide) 993-96-0 CH₃N₃O₂S 135.11 Liquid Moderate High Polar solvents Small-scale reactions (atom economy)
4-Acetamidobenzenesulfonyl azide (p-ABSA) 2158-14-3 C₈H₈N₄O₃S 240.23 Solid Moderate Low Limited solubility Large-scale preparations
1-Hexadecanesulfonyl azide Not provided C₁₆H₃₃N₃O₂S 331.51 White solid High Low Acetonitrile/THF Lipid-conjugate synthesis

Detailed Analysis

Thermal Stability and Safety: DBSA exhibits superior thermal stability due to its bulky dodecyl group, which sterically hinders decomposition . In contrast, mesyl azide is shock-sensitive and prone to explosive decomposition, necessitating substitution in protocols (e.g., Organic Syntheses procedures ).

Reactivity and Efficiency: All three sulfonyl azides (DBSA, mesyl azide, p-ABSA) demonstrate comparable efficacy in detrifluoroacetylative diazo transfer reactions . However, mesyl azide’s smaller size improves atom economy and simplifies product isolation . DBSA’s lipophilic chain facilitates its use in non-polar solvents, enabling compatibility with hydrophobic substrates .

Applications :

  • DBSA is employed in synthesizing α-diazo ketones for cyclopropanation and cycloaddition reactions . It is also utilized in oligonucleotide synthesis via Staudinger reactions to introduce lipid modifications .
  • 1-Hexadecanesulfonyl azide, a structural analog, is used for lipid-oligonucleotide conjugates but requires specialized solvent systems (acetonitrile/THF) .

Handling and Storage: DBSA’s low volatility (boiling point >200°C) and non-crystalline state reduce risks during storage compared to solid azides like p-ABSA .

Properties

Molecular Formula

C18H29N3O2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-diazo-4-dodecylbenzenesulfonamide

InChI

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)24(22,23)21-20-19/h13-16H,2-12H2,1H3

InChI Key

DYEGEQTYEIHCSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

Pictograms

Irritant

Origin of Product

United States

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